Chlorisondamine diiodide Chlorisondamine diiodide Chlorisondamine is an antagonist of nicotinic acetylcholine receptors (nAChRs; IC50 = 1.8 µM in rat striatal synaptosomes) and a ganglion blocker. It decreases dopamine release induced by nicotine in a dose-dependent manner in rat striatal synaptosomes at concentrations ranging from 0-100 µM. The effect of chlorisondamine is long-lasting, with a 10 mg/kg dose blocking nicotine-induced stimulant activity for at least five weeks. Chlorisondamine (5 µg, i.c.v.) prevents rats from acquiring a (–)-nicotine-induced conditioned taste aversion response, a model of the aversive effects of nicotine. It also inhibits autonomic ganglia, providing approximately 50% inhibition of the contractile response in feline superior cervical ganglion nictitating membrane preparations when administered at a dose of 50 mg/kg.
An exceptionally long lasting nicotinic antagonist (IC50 ~ 1.6 mM); blockade of central nicotinic responses induced by chlorisondamine can persist for several weeks.
Brand Name: Vulcanchem
CAS No.: 96750-66-2
VCID: VC0004299
InChI: InChI=1S/C14H20Cl4N2.2HI/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2
SMILES: C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[I-].[I-]
Molecular Formula: C14H20Cl4I2N2
Molecular Weight: 611.9 g/mol

Chlorisondamine diiodide

CAS No.: 96750-66-2

Cat. No.: VC0004299

Molecular Formula: C14H20Cl4I2N2

Molecular Weight: 611.9 g/mol

* For research use only. Not for human or veterinary use.

Chlorisondamine diiodide - 96750-66-2

CAS No. 96750-66-2
Molecular Formula C14H20Cl4I2N2
Molecular Weight 611.9 g/mol
IUPAC Name trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)ethyl]azanium;diiodide
Standard InChI InChI=1S/C14H20Cl4N2.2HI/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2
Standard InChI Key FPNVAOZHQUJJJQ-UHFFFAOYSA-L
SMILES C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[I-].[I-]
Canonical SMILES C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[I-].[I-]

Chemical Identity and Structural Properties

Chlorisondamine diiodide, systematically named 4,5,6,7-tetrachloro-2-methyl-2-(2-(trimethylammonio)ethyl)isoindolin-2-ium diiodide, is a bis-quaternary ammonium salt with the molecular formula C₁₄H₂₀Cl₄I₂N₂ and a molecular weight of 611.95 g/mol . Its structure features a tetrachlorinated isoindolinium core linked to a trimethylammonium group via an ethyl chain, conferring both hydrophobicity and cationic character (Figure 1) .

Physicochemical Characteristics

  • Solubility: Soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) at 10 mg/mL .

  • Storage: Stable at -20°C in desiccated conditions .

  • Synthesis: First synthesized in the 1950s via alkylation of tetrachlorophthalimide derivatives, as detailed in early patents .

Table 1. Key Physicochemical Properties

PropertyValueSource
CAS Number96750-66-2
Molecular FormulaC₁₄H₂₀Cl₄I₂N₂
Molecular Weight611.95 g/mol
SMILES[I-].[I-].CN+(C)CC[N+]1(C)CC2=C(Cl)C(Cl)=C(Cl)C(Cl)=C2C1

Pharmacological Mechanism and Receptor Interactions

Chlorisondamine diiodide acts as a non-competitive antagonist at neuronal nAChRs, binding to allosteric sites within the ion channel to block nicotinic signaling . Its high affinity for ganglionic receptors (IC₅₀ ~1.6 mM) and prolonged dissociation kinetics result in irreversible blockade lasting weeks post-administration .

Central vs. Peripheral Effects

  • Central Nervous System (CNS): Intracerebroventricular administration (0.2–5.0 μg in rats) dose-dependently antagonizes nicotine-induced locomotor depression, persisting for 1–2 weeks .

  • Peripheral Autonomic Ganglia: Blocks sympathetic and parasympathetic transmission, historically used to manage hypertension before being supplanted by selective agents .

Epitope Binding and Structural Insights

Mass spectrometry studies reveal that chlorisondamine forms stable complexes with the α-2 nAChR subunit epitope (GEREE(p)TEEEEEEEDEN), particularly when phosphorylated . Analogues lacking tetrachloro substitutions exhibit reduced binding affinity, underscoring the importance of halogenation for receptor interaction .

Preclinical and Clinical Applications

Animal Studies

  • Nicotine Addiction Models: Chronic intracerebroventricular administration in rats abolishes nicotine-induced dopamine release in the striatum, validating its utility in addiction research .

  • Metabolic Effects: Modulates cerebral glucose utilization in immobilized rats, suggesting indirect effects on energy metabolism via autonomic pathways .

Table 2. Key In Vivo Findings

Study ModelDosageOutcomeSource
Rat (nicotine challenge)0.2–5.0 μg, IVDose-dependent blockade of locomotor depression
Rat striatal synaptosomes10 μMInhibition of nicotine-evoked DA release

Discontinuation and Limitations

Despite its efficacy, chlorisondamine diiodide was withdrawn from commercial distribution due to poor blood-brain barrier permeability and severe peripheral side effects at systemic doses (400–500× CNS-effective doses) .

Synthetic Analogues and Structure-Activity Relationships

Efforts to improve chlorisondamine’s therapeutic index led to analogues with modified indole rings and reduced halogenation :

  • 2-(Indolin-1-yl)-N,N,N-trimethylethanaminium iodide: Enhanced epitope binding but shorter duration.

  • 2-(1,3-Dioxoisoindolin-2-yl)-N,N,N-trimethylethanaminium iodide: Improved solubility but lower potency.

  • 2-(1H-Indole-3-carboxamido)-N,N,N-trimethylethanaminium iodide: Retained central activity with mitigated peripheral effects .

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